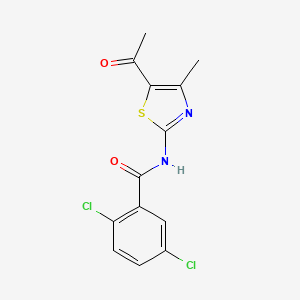
N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target-directed ligands, which means they can interact with multiple molecular targets . They are considered drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The products obtained in good to excellent yield .Molecular Structure Analysis
The synthesized compounds were subjected to chemical characterization, including NMR, FTIR, and elemental analysis .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using NMR, FTIR, and elemental analysis . For example, one of the derivatives, N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide, has a melting point of 263-265°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives
A study by Raslan, Sayed, and Khalil (2016) demonstrated the synthesis of various derivatives incorporating the 2-thiazolyl moiety, including pyrazole, thiazole, pyridine, and thiadiazole derivatives. These compounds were characterized by elemental analyses and spectral data, highlighting the versatility of thiazolyl derivatives in chemical synthesis (Raslan, Sayed, & Khalil, 2016).
Herbicidal Activity
Viste, Cirovetti, and Horrom (1970) identified N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a new group of benzamides with herbicidal activity against annual and perennial grasses, demonstrating potential agricultural utility (Viste, Cirovetti, & Horrom, 1970).
Biological Activities and Applications
Anticancer Potential
Research on benzothiazole acylhydrazones indicated these compounds, derived from benzothiazole scaffolds, exhibit promising anticancer activity. The study suggested that specific substitutions on the benzothiazole scaffold can significantly influence their antitumor properties, offering insights into the design of novel anticancer agents (Osmaniye et al., 2018).
Antiviral and Antimicrobial Activities
El‐Sayed, Moustafa, and Haikal (2013) synthesized triazole thioglycoside derivatives and evaluated their antiviral and antimicrobial activities. The study showcased the potential of these derivatives in combating various pathogens, highlighting the importance of structural modifications in enhancing biological efficacy (El‐Sayed, Moustafa, & Haikal, 2013).
Thermophysical Properties
- Solvent Interactions: Godhani et al. (2013) investigated the thermophysical properties of 1,3,4-oxadiazole derivatives in chloroform and N,N-dimethylformamide. The study focused on density, viscosity, and ultrasonic sound velocity, contributing to the understanding of how structural modifications affect these properties and the interactions between these compounds and solvents (Godhani et al., 2013).
Mechanism of Action
Target of Action
The compound is part of a class of molecules known as multi-target-directed ligands . This suggests that it may interact with multiple targets in the body, potentially contributing to its biological activity.
Mode of Action
As a multi-target-directed ligand, it likely interacts with multiple targets in the body, leading to various changes at the molecular level .
Biochemical Pathways
The compound has been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . The highest enzyme inhibition activity was observed by one of the derivatives of the compound . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Result of Action
The compound and its derivatives have shown significant antioxidant, antibacterial, and antifungal activities . One derivative showed the highest antioxidant properties, while two others were identified as significant bacterial inhibitors . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the growth of bacteria and fungi, and protect against oxidative stress .
Biochemical Analysis
Biochemical Properties
N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide has been found to interact with several biomolecules, including enzymes and proteins . It has been tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase .
Cellular Effects
Its derivatives have shown significant antibacterial and fungicidal activity, suggesting that it may influence cell function .
Molecular Mechanism
It has been observed to inhibit α-glucosidase activity, suggesting that it may interact with this enzyme at the molecular level .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-5-8(14)3-4-10(9)15/h3-5H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRMTMVEAQRKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
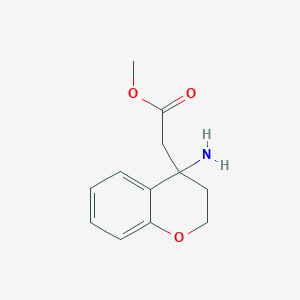
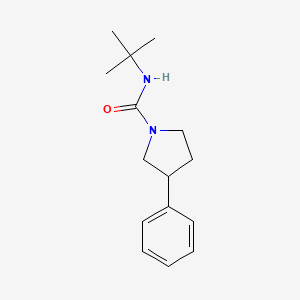
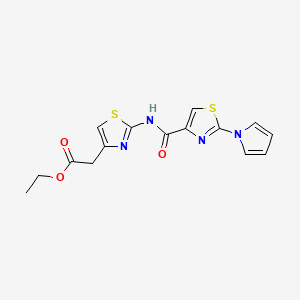

![N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2842009.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)
![2-methyl-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2842013.png)
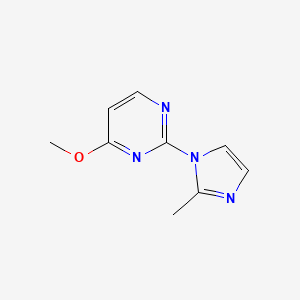
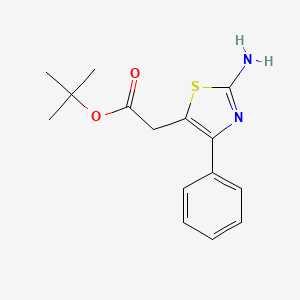

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2842022.png)
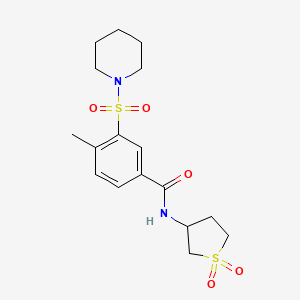

![(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2842026.png)
